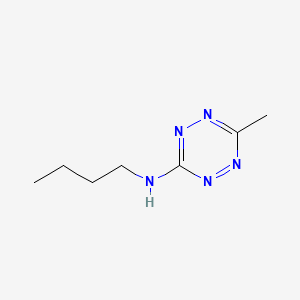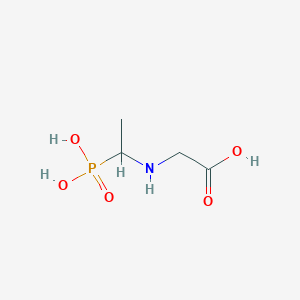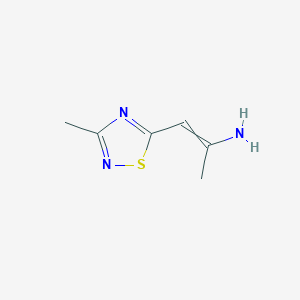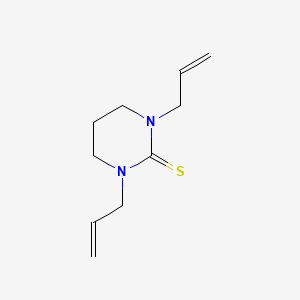![molecular formula C8H8N4O2 B14429648 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine CAS No. 83724-91-8](/img/structure/B14429648.png)
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry, material science, and other fields. The structure of this compound consists of a fused pyrazole and pyrimidine ring system with methyl groups at positions 2 and 6, and a nitro group at position 3.
Méthodes De Préparation
The synthesis of 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine can be achieved through a regioselective, time-efficient, and one-pot route. This method involves the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with easily available electrophilic reagents. The reaction is typically carried out under microwave-assisted conditions, which provides high yields and operational simplicity . This methodology is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .
Analyse Des Réactions Chimiques
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the pyrazole ring.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and electrophilic reagents . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and receptors, leading to various physiological effects. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA . This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential antitumor agent.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3-Halopyrazolo[1,5-a]pyrimidines: These compounds have similar structures but contain halogen atoms instead of a nitro group.
Quinazoline Derivatives: These compounds have a similar core structure and are known for their biological activities, including anticancer properties.
Other Pyrazolo[1,5-a]pyrimidines: Compounds with different substituents at various positions on the ring system have been studied for their diverse biological activities and applications in material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
83724-91-8 |
|---|---|
Formule moléculaire |
C8H8N4O2 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2,6-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-9-8-7(12(13)14)6(2)10-11(8)4-5/h3-4H,1-2H3 |
Clé InChI |
FFQPYMXTGGSMIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=C(C(=N2)C)[N+](=O)[O-])N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)


![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)


![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)




